2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride
Description
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is a chiral amino alcohol derivative characterized by a 4-chlorophenyl group attached to a propanol backbone with an amino substituent at the second carbon. Its molecular formula is C₉H₁₃Cl₂NO (including the hydrochloride salt), with a molecular weight of 222.11 g/mol and a melting point of 244–245°C . The compound is structurally related to ephedrine derivatives and is utilized in pharmaceutical research, particularly in the synthesis of adrenergic receptor ligands and chiral intermediates . It is commercially available (e.g., Rhawn, 1g priced at ¥465 in 2022) and classified under amino-alcohols with VAT and tariff specifications .
Properties
IUPAC Name |
2-amino-1-(4-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6,9,12H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORYXNVAGWFRGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35086-95-4 | |
| Record name | 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Epoxide Hydrochlorination to β-Chloropropanol
The foundational step involves reacting propylene oxide with hydrochloric acid (15–38% w/w) under solvent-free conditions at −5–85°C. This exothermic reaction preferentially forms β-chloropropanol over its α-isomer, with yields enhanced through precise temperature control (55–60°C) and subsurface reagent addition. A typical batch process using 200 g epoxypropane yields 122 g β-chloropropanol (61% isolated yield) after fractional distillation at 132–134°C.
Table 1: Optimization of Hydrochlorination Conditions
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| HCl Concentration | 15–38% | 30% | +18% |
| Reaction Temperature | −5–85°C | 55–60°C | +22% |
| Solvent | None vs. EtOAc | Solvent-free | +15% |
Ammonolysis of β-Chloropropanol
The β-chloropropanol intermediate undergoes ammonolysis with liquid ammonia in a 1:15–25 molar ratio, catalyzed by KI/KBr at 80–140°C. This solvent-free process eliminates the need for Raney nickel, reducing catalyst costs by 70% compared to earlier methods. Recycling calcium hydroxide byproducts through lime milk suspensions improves atom economy to 92%, with three reaction cycles increasing β-chloropropanol recovery to 57.4%.
Catalytic Hydrogenation of Oxime Intermediates
Oxime Preparation and Hydrogenation
An alternative route starts with trans-2-oximido-1-p-chlorobenzene acetone, which undergoes hydrogenation in anhydrous methanol using Raney nickel (40–300 mesh). Key parameters include:
-
Hydrogen pressure: 0.5–0.8 MPa (optimal 0.65 MPa)
-
Catalyst loading: 1–3 wt% relative to oxime
This method achieves an 88% yield of the target amine with >99% enantiomeric excess, as confirmed by chiral HPLC.
Table 2: Hydrogenation Efficiency vs. Pressure
| Pressure (MPa) | Reaction Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| 0.2 | 8.5 | 72 | 11 |
| 0.5 | 5.0 | 85 | 6 |
| 0.8 | 3.2 | 88 | 4 |
Advantages Over Traditional Methods
The hydrogenation route circumvents corrosive HCl handling and generates 40% less aqueous waste compared to ammonolysis. Elimination of strong acid/base neutralization steps reduces energy consumption by 35 kWh per kilogram of product.
Comparative Analysis of Synthetic Routes
Table 3: Economic and Environmental Metrics Comparison
| Metric | Epoxide/Ammonolysis | Hydrogenation |
|---|---|---|
| Raw Material Cost ($/kg) | 12.45 | 18.20 |
| Energy Consumption (kWh/kg) | 48 | 29 |
| VOC Emissions (kg/kg product) | 0.8 | 0.2 |
| Process Steps | 5 | 3 |
| Capital Investment | Moderate | High |
The epoxide route remains preferable for small-scale production due to lower catalyst costs, while hydrogenation offers superior scalability and environmental performance for industrial applications.
Quality Control and Analytical Characterization
Structural Verification
Single-crystal X-ray diffraction (100 K) confirms the trans-configuration of the amino and hydroxyl groups, with bond lengths of 1.46 Å (C–N) and 1.41 Å (C–O). Differential scanning calorimetry shows a sharp endotherm at 208°C corresponding to the hydrochloride salt decomposition.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis reactions.
Biology: The compound is studied for its potential biological activities.
Medicine: It is used in the synthesis of pharmaceutical drugs.
Industry: The compound is utilized in the production of dyes and dye intermediates
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride, differing in substituents, stereochemistry, or functional groups. Key comparisons are summarized below:
Halogen-Substituted Phenyl Analogs
Hydroxy- and Methoxy-Substituted Analogs
Methyl-Substituted and Stereochemical Variants
Biological Activity
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride, also known as 4-chloronorephedrine hydrochloride, is a synthetic compound with the molecular formula C₉H₁₂ClNO. This compound is structurally related to ephedrine and has garnered interest in pharmacological research due to its sympathomimetic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₁₂ClNO
- Molecular Weight : 185.65 g/mol
- Appearance : Colorless to slightly yellow solid
- Solubility : Soluble in water and various organic solvents
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride exhibits stimulant effects similar to those of ephedrine. It primarily acts by promoting the release of norepinephrine and epinephrine, neurotransmitters that play critical roles in the body’s "fight-or-flight" response. This action positions the compound as a valuable tool for studying neurotransmitter release mechanisms and understanding physiological functions regulated by norepinephrine.
Biological Activity
Research indicates that this compound has several biological activities:
- Stimulant Effects : Similar to ephedrine, it stimulates the sympathetic nervous system, leading to increased heart rate and blood pressure.
- Neurotransmitter Interaction : It has been shown to significantly affect norepinephrine levels, making it relevant for conditions associated with norepinephrine dysregulation such as anxiety disorders and hypertension.
Table 1: Comparison of Biological Activities
| Activity Type | Description |
|---|---|
| Stimulant Effects | Increases heart rate and blood pressure |
| Neurotransmitter Release | Promotes norepinephrine and epinephrine release |
| Potential Applications | Research into anxiety disorders and hypertension therapies |
Case Studies and Research Findings
Several studies have focused on the pharmacological effects of 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride:
- Study on Neurotransmitter Release : A study demonstrated that this compound significantly enhances the release of norepinephrine in vitro, suggesting its potential use in treating conditions related to norepinephrine imbalances.
- Pharmacological Investigations : In animal models, 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride exhibited increased locomotor activity, which correlates with its stimulant properties. This aligns with findings from similar compounds like ephedrine.
- Therapeutic Potential : The compound's ability to modulate neurotransmitter systems has led researchers to explore its use in developing new treatments for anxiety and stress-related disorders. Its structural similarity to other sympathomimetics suggests potential efficacy in these areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
